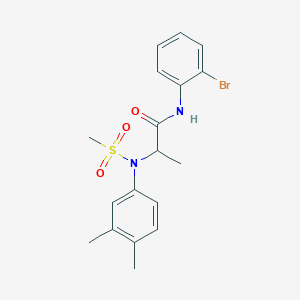
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N-1-(2-bromophenyl)-N2-(3,4-dimethylphenyl)-N2-(methylsulfonyl)alaninamide, also known as BDA-410, is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its binding partner Max. This molecule has been found to have potential therapeutic applications in cancer treatment due to its ability to disrupt the c-Myc/Max interaction, which is essential for the survival and proliferation of cancer cells.
Wirkmechanismus
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide works by disrupting the protein-protein interaction between c-Myc and Max, which is essential for the survival and proliferation of cancer cells. This disruption leads to the downregulation of c-Myc target genes, which are involved in cell cycle progression, cell growth, and metabolism. As a result, cancer cells are unable to maintain their growth and survival, leading to their death.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of c-Myc target genes, the induction of apoptosis, and the inhibition of cell growth and proliferation. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its ability to target the c-Myc/Max interaction, which is a key driver of cancer cell growth and survival. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively low potency, which may limit its effectiveness as a cancer therapeutic.
Zukünftige Richtungen
There are a number of future directions for the study of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential therapeutic applications. These include the development of more potent analogs of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, the investigation of its efficacy in combination with other cancer therapeutics, and the exploration of its potential as a treatment for specific types of cancer. In addition, further studies are needed to fully understand the mechanism of action of N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on normal cells.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is able to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N~1~-(2-bromophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a cancer therapeutic.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-12-9-10-15(11-13(12)2)21(25(4,23)24)14(3)18(22)20-17-8-6-5-7-16(17)19/h5-11,14H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLKJFDSXTIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4166651.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4166656.png)
![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4166664.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4166667.png)
![methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4166676.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4166681.png)
![3-hydroxy-1-(1-methylbutyl)-4-(3-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4166690.png)
![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B4166705.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4166716.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4166735.png)
![4-[3-(3-methylphenoxy)propoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4166738.png)
![N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4166739.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4166744.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-cyclopropylpropanamide](/img/structure/B4166751.png)